3-(But-2-en-1-yloxy)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-but-2-enoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDTJLOJRLWGA-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(But-2-en-1-yloxy)pyridine chemical structure and properties
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
3-(But-2-en-1-yloxy)pyridine is a functionalized heteroaromatic ether primarily utilized as a strategic intermediate in the synthesis of fused ring systems, specifically furo[3,2-b]pyridines. Its chemical significance lies in its ability to undergo a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement), transforming the O-allyl linkage into a C-allyl bond with high regioselectivity. This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic logic governing its reactivity, serving as a blueprint for researchers in medicinal chemistry and drug discovery.
Part 1: Structural Analysis & Physicochemical Profile[1]
The molecule consists of a pyridine ring substituted at the 3-position (meta to nitrogen) with a crotyl (but-2-enyl) ether tail. Unlike simple alkyl ethers, the crotyl group introduces specific stereochemical outcomes during rearrangement due to the internal double bond.
Table 1: Physicochemical Properties (Calculated & Observed)
| Property | Value / Description | Notes |
| IUPAC Name | 3-[(2E)-but-2-en-1-yloxy]pyridine | E-isomer is most common in synthesis.[1] |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Physical State | Pale yellow oil | Oxidizes/darkens upon air exposure.[1] |
| Boiling Point | ~110–115 °C (at 2 mmHg) | Estimated; standard pyridine ethers are high-boiling liquids.[1] |
| LogP (Calc) | 2.1 – 2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, DMF.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | |
| H-Bond Donors | 0 | Becomes 1 (Phenol OH) after rearrangement.[1] |
Part 2: Synthetic Pathways
2.1. Synthesis via Williamson Etherification
The most robust method for accessing 3-(but-2-en-1-yloxy)pyridine is the O-alkylation of 3-hydroxypyridine. The choice of base and solvent is critical to suppress N-alkylation (formation of the pyridinium salt).
Reagents:
-
Substrate: 3-Hydroxypyridine
-
Electrophile: 1-Bromo-2-butene (Crotyl bromide)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Protocol 1: O-Alkylation Workflow
-
Activation: Charge a flame-dried flask with 3-hydroxypyridine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes to generate the pyridin-3-olate anion.
-
Alkylation: Add 1-bromo-2-butene (1.1 equiv) dropwise. The crotyl bromide is a potent lachrymator; handle in a fume hood.
-
Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The starting phenol (polar) will disappear, replaced by the less polar ether.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
2.2. Visualization of Synthetic Workflow
Figure 1: Step-by-step workflow for the Williamson ether synthesis of the target compound.
Part 3: Reactivity Profile – The Claisen Rearrangement
The defining characteristic of 3-(but-2-en-1-yloxy)pyridine is its behavior under thermal stress. It undergoes an aromatic Claisen rearrangement to yield 2-(but-3-en-2-yl)pyridin-3-ol.
3.1. Mechanistic Causality
-
Regioselectivity: The rearrangement occurs exclusively at the C-2 position (ortho). While C-4 is also ortho to the oxygen, C-2 is electronically favored in the pyridine system and leads to the more stable intermediate.
-
Inversion of Allyl Chain: A critical feature of the crotyl group is the inversion of the allylic chain. The bond forms between the gamma-carbon of the crotyl chain and the ortho-carbon of the ring.
-
Reactant: Linear crotyl ether (-O-CH₂-CH=CH-CH₃).
-
Product: Branched alkyl group (-CH(CH₃)-CH=CH₂).
-
3.2. Experimental Protocol (Thermal Rearrangement)
-
Setup: Dissolve 3-(but-2-en-1-yloxy)pyridine in a high-boiling solvent (e.g., o-dichlorobenzene or N,N-dimethylaniline). Alternatively, perform neat (no solvent) if scale permits.
-
Thermolysis: Heat to 180–200 °C in a sealed tube or under reflux for 12–24 hours.
-
Outcome: The reaction passes through a non-aromatic dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the 2-substituted-3-hydroxypyridine.
3.3. Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway of the Claisen rearrangement showing the critical chain inversion and restoration of aromaticity.
Part 4: Applications in Drug Discovery
The rearranged product, 2-(but-3-en-2-yl)pyridin-3-ol , is a "privileged scaffold" precursor.
-
Furo[3,2-b]pyridine Synthesis:
-
The proximity of the C-2 alkene and the C-3 hydroxyl group allows for cyclization.
-
Iodocyclization: Treatment with I₂/NaHCO₃ yields the dihydrofuro[3,2-b]pyridine system.
-
Pd-Catalyzed Oxidative Cyclization: Treatment with PdCl₂ can yield the fully aromatic furo[3,2-b]pyridine.
-
-
Medicinal Utility:
-
Furo[3,2-b]pyridines are isosteres of benzofurans and indoles.
-
They are potent motifs in Kinase Inhibitors (targeting c-Met, VEGFR) and GPCR ligands .
-
Part 5: Safety & Handling
-
Toxicity: Like most pyridine derivatives, this compound should be treated as toxic by inhalation and ingestion.[7]
-
Skin Irritation: The crotyl moiety can act as an alkylating agent; rigorous skin protection (nitrile gloves) is required.
-
Volatility: The ether has significant vapor pressure; handle in a well-ventilated fume hood to avoid "pyridine odor" contamination of the lab.
References
-
Majumdar, K. C., & Ghosh, T. (2002). Regioselective synthesis of furo[3,2-b]pyridines and furo[2,3-b]pyridines. Journal of Chemical Research.
-
Lutz, R. P. (1984).[8] Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247.
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.
-
PubChem Database. (n.d.). Pyridine and Allyl Ether Derivatives. National Library of Medicine.
Sources
- 1. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Nemtabrutinib (CAS 1567522-13-7): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Solubility, and Mechanism of Action of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
This technical guide provides a detailed overview of Nemtabrutinib (also known as ARQ-531 and MK-1026), a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's physical and chemical properties, solubility characteristics for experimental applications, and its nuanced mechanism of action in the context of B-cell malignancies.
Compound Identification and Physicochemical Profile
It is important to note that while the CAS number 1567522-13-7 has been associated in some chemical catalogs with the simpler molecule 3-(But-2-en-1-yloxy)pyridine, the vast body of scientific and pharmaceutical literature definitively links this CAS number to the BTK inhibitor Nemtabrutinib. This guide will focus exclusively on Nemtabrutinib.
Nemtabrutinib is a small molecule drug that has undergone significant investigation for its potential in treating various B-cell cancers, including chronic lymphocytic leukemia (CLL) and Non-Hodgkin lymphoma (NHL).[1]
Table 1: Physicochemical Properties of Nemtabrutinib
| Property | Value | Source |
| CAS Number | 1567522-13-7 | Multiple Sources |
| Synonyms | ARQ-531, MK-1026 | [2][3] |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [2] |
| Molecular Formula | C25H23ClN4O4 | [2][3] |
| Molecular Weight | 478.93 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| XLogP | 4.67 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Rotatable Bonds | 7 | [4] |
Solubility Data and Formulation Protocols
The solubility of Nemtabrutinib is a critical factor for its application in both in vitro and in vivo experimental settings. The compound is sparingly soluble in aqueous solutions and requires specific solvent systems for effective use.
Table 2: Solubility of Nemtabrutinib
| Solvent | Solubility | Notes |
| Water | Insoluble | [5] |
| Ethanol | 7 mg/mL | [5] |
| DMSO | ≥ 50 mg/mL (104.40 mM) | Hygroscopic; use newly opened DMSO for best results.[6] |
Experimental Protocols for Solution Preparation:
For drug development professionals, preparing stable and effective formulations is paramount. The following protocols are recommended for creating Nemtabrutinib solutions for research purposes.
Protocol 1: In Vitro Stock Solution (DMSO)
-
Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.
-
Materials: Nemtabrutinib powder, anhydrous DMSO.
-
Procedure:
-
Accurately weigh the desired amount of Nemtabrutinib powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of ≥ 50 mg/mL.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Store the stock solution at -20°C for short-term (months) or -80°C for long-term (years) storage.[2][6]
-
Protocol 2: In Vivo Formulation (PEG300, Tween-80, Saline)
-
Objective: To prepare a clear, injectable solution for animal studies.
-
Materials: Nemtabrutinib DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 1 mL working solution):
-
Begin with 100 µL of a 20.8 mg/mL Nemtabrutinib stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution will have a Nemtabrutinib concentration of ≥ 2.08 mg/mL (4.34 mM).
-
Protocol 3: In Vivo Formulation (SBE-β-CD)
-
Objective: To prepare a formulation using a cyclodextrin-based vehicle.
-
Materials: Nemtabrutinib DMSO stock solution (e.g., 20.8 mg/mL), 20% SBE-β-CD in Saline.
-
Procedure (for a 1 mL working solution):
-
Prepare the 20% SBE-β-CD in Saline by dissolving 2 g of SBE-β-CD powder in 10 mL of saline.
-
Add 100 µL of a 20.8 mg/mL Nemtabrutinib stock solution in DMSO to 900 µL of the 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration will be ≥ 2.08 mg/mL (4.34 mM).
-
Mechanism of Action: A Reversible BTK Inhibitor
Nemtabrutinib functions as a non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[7] This mechanism is a key differentiator from first-generation BTK inhibitors like ibrutinib, which bind covalently to the Cysteine 481 (C481) residue in the BTK active site.[4][7]
The significance of this non-covalent binding lies in its ability to inhibit both wild-type BTK and mutant forms, particularly the C481S mutation, which is a common cause of acquired resistance to covalent BTK inhibitors.[2][7][8] By binding to the ATP-binding site without interacting with the C481 residue, Nemtabrutinib effectively circumvents this resistance mechanism.[4][7]
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[1][2][9] By inhibiting BTK, Nemtabrutinib disrupts this pathway, leading to the programmed cell death (apoptosis) of malignant B-cells.[9]
Beyond BTK, Nemtabrutinib also demonstrates inhibitory activity against other kinases, including members of the Src and TEC families.[4][6][7] This broader kinase inhibition profile may contribute to its overall anti-cancer efficacy.[7]
Figure 1: Mechanism of action of Nemtabrutinib in the B-cell receptor (BCR) signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of Nemtabrutinib against both wild-type and mutant BTK, a biochemical kinase assay is a standard approach.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of Nemtabrutinib.
Preclinical studies have demonstrated that Nemtabrutinib potently inhibits both wild-type BTK and the C481S mutant with IC50 values in the low nanomolar range (0.4–1.6 nM).[7]
Conclusion
Nemtabrutinib (CAS 1567522-13-7) is a promising, next-generation BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance pathway observed with covalent inhibitors. Its well-characterized physicochemical properties and established formulation protocols provide a solid foundation for further preclinical and clinical investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of Nemtabrutinib in B-cell malignancies and other relevant disease models.
References
-
Nemtabrutinib. Inxight: Drugs. [Link]
-
Nemtabrutinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
-
What is Nemtabrutinib used for? - Patsnap Synapse. [Link]
-
Promising Blood Cancer Treatment: Nemtabrutinib Breakthrough - medtigo. [Link]
-
nemtabrutinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study - CLL Society. [Link]
-
Nemtabrutinib - Wikipedia. [Link]
Sources
- 1. Promising Blood Cancer Treatment: Nemtabrutinib Breakthrough [medtigo.com]
- 2. medkoo.com [medkoo.com]
- 3. Nemtabrutinib - Wikipedia [en.wikipedia.org]
- 4. nemtabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. grokipedia.com [grokipedia.com]
- 8. cllsociety.org [cllsociety.org]
- 9. What is Nemtabrutinib used for? [synapse.patsnap.com]
Technical Guide: 3-(But-2-en-1-yloxy)pyridine as a Strategic Medicinal Chemistry Intermediate
[1]
Executive Summary
3-(But-2-en-1-yloxy)pyridine represents a "privileged scaffold precursor" in modern drug discovery.[1] While seemingly simple, this ether serves as a latent reactive handle.[1] It is stable enough to survive peripheral functionalization but reactive enough to undergo [3,3]-sigmatropic rearrangements (Claisen) to generate orthogonal C-C bonds. This guide explores its synthesis, its pivotal role in generating furo[3,2-b]pyridine architectures—a core motif in kinase inhibitors and GPCR ligands—and the mechanistic nuances of its reactivity.[1]
Structural Analysis & Pharmacophore Potential[1]
The molecule consists of a pyridine ring functionalized at the C3 position with a crotyl (but-2-enyl) ether.[2]
Key Structural Features[1][2]
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor (
of conjugate acid 5.2). Its electron-withdrawing nature deactivates the ring toward electrophilic aromatic substitution ( ) but activates it for nucleophilic attack. -
Ether Linkage: Provides solubility and acts as a masked phenol.[1] Under thermal stress, it triggers the Claisen rearrangement.[1]
-
Crotyl Moiety: Unlike a simple allyl group, the internal methyl group of the crotyl chain introduces regio- and stereochemical complexity upon rearrangement.[1] This allows for the introduction of branching (methyl substitution) adjacent to the heterocycle, a common tactic to increase metabolic stability (blocking metabolic soft spots).
Synthetic Routes: The O- vs. N-Alkylation Challenge
The synthesis of 3-(but-2-en-1-yloxy)pyridine from 3-hydroxypyridine is governed by the principle of ambident nucleophilicity .[1] The pyridinyl oxygen and the ring nitrogen compete for the electrophile.[1]
Mechanistic Insight (Hard/Soft Acid-Base Theory)
-
N-Alkylation (Undesired): Leads to the formation of N-crotyl-3-pyridone. This is favored by soft electrophiles and polar protic solvents that solvate the oxygen anion, leaving the nitrogen lone pair available.[1]
-
O-Alkylation (Desired): Favored by "hard" conditions. The use of hard bases (carbonates) and polar aprotic solvents (DMF, DMSO) promotes the formation of the oxyanion, which attacks the hard alkyl halide.
Optimized Synthetic Workflow
To maximize O-alkylation, Cesium Carbonate (
Figure 1: Reaction pathway highlighting the divergence between the desired O-alkylation and the parasitic N-alkylation.
The Claisen Rearrangement: A Self-Validating Transformation
The defining utility of 3-(but-2-en-1-yloxy)pyridine is its ability to undergo a thermal [3,3]-sigmatropic rearrangement.[1] This reaction is self-validating : the disappearance of the ether signal and the appearance of a phenol -OH in NMR/IR confirms success without complex assays.
The Mechanism: Inversion of the Crotyl Chain
Unlike simple allyl ethers, the crotyl group rearranges with inversion .[1]
-
Reactant: 3-(but-2-en-1-yloxy)pyridine (Linear chain).[1][2]
-
Transition State: Ordered chair-like transition state.
-
Product: 2-(1-methylallyl)pyridin-3-ol (Branched chain).
Critical Note: The rearrangement occurs exclusively at the C2 position (ortho to the oxygen) rather than C4, driven by the electron-deficient nature of the pyridine nitrogen which destabilizes the transition state leading to C4.[1]
Figure 2: The mechanistic flow of the Claisen rearrangement showing the critical tautomerization step that drives the reaction to completion.
Downstream Applications: Fused Ring Systems
The rearranged product, 2-(1-methylallyl)pyridin-3-ol , is the immediate precursor to 2-methyl-2,3-dihydrofuro[3,2-b]pyridine .[1]
Cyclization Protocol
Treatment of the rearranged product with an acid catalyst (e.g., polyphosphoric acid or concentrated HCl) effects an intramolecular hydroalkoxylation.[1] This closes the five-membered ring.
-
Medicinal Relevance: This fused system mimics the indole core but with improved water solubility and distinct H-bond donor/acceptor profiles.[1] It is a scaffold found in:
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(But-2-en-1-yloxy)pyridine
Objective: Maximize O-alkylation over N-alkylation.
-
Preparation: Charge a dry round-bottom flask with 3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Activation: Add Cesium Carbonate (
, 1.5 equiv). Stir at room temperature for 30 minutes. Why: This ensures formation of the cesium phenoxide.[1] -
Alkylation: Dropwise add Crotyl Bromide (1.2 equiv) (predominantly trans-isomer) over 10 minutes.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1] The product (
) is less polar than the starting material.[1] -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over
.[1] -
Purification: Flash chromatography. Note: N-alkylated byproduct is significantly more polar and will elute much later.[1]
Protocol B: Thermal Claisen Rearrangement
Objective: Sigmatropic shift to 2-(1-methylallyl)pyridin-3-ol.[1]
-
Setup: Dissolve 3-(but-2-en-1-yloxy)pyridine in a high-boiling solvent (e.g., o-dichlorobenzene or diphenyl ether). Concentration: 0.2 M.[1]
-
Reaction: Heat to reflux (approx. 180-200°C) under Argon.
-
Timeline: Reaction typically requires 12-24 hours.[1]
-
Validation: Monitor by NMR. Look for the shift of the alkene protons and the appearance of a broad singlet (phenolic -OH) above 9 ppm.
-
Isolation: Cool to RT. If using o-dichlorobenzene, distill off the solvent or load directly onto a silica column (elute with Hexanes to remove solvent, then EtOAc/MeOH for product).[1]
Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 149.19 g/mol | |
| Key Reactivity | [3,3]-Sigmatropic Rearrangement | Requires T > 180°C |
| Regioselectivity | Ortho (C2 position) | Para (C6) is rarely observed |
| Stereochemistry | Inversion of allylic chain | Linear crotyl |
| Major Byproduct | N-crotyl-3-pyridone | Avoided by using |
References
-
Claisen Rearrangement Mechanism & Scope
-
Synthesis of 3-Alkoxypyridines (O- vs N-Selectivity)
-
Medicinal Chemistry Applications (Pyridine Scaffolds)
- National Institutes of Health (PMC): A decade of pyridine-containing heterocycles in US FDA approved drugs. (Validates the importance of the pyridine scaffold in drug development).
-
Related Rearrangement Protocols
Sources
- 1. youtube.com [youtube.com]
- 2. 3-(But-2-en-1-yloxy)pyridine | 1567522-13-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.zodml.org [new.zodml.org]
- 6. orgsyn.org [orgsyn.org]
Electronic Architecture & Synthetic Utility of 3-Allyloxy Pyridine Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary
The 3-allyloxy pyridine motif represents a unique intersection of π-deficient heteroaromaticity and electron-rich allylic functionality.[1] Unlike its 2- and 4-substituted isomers, the 3-allyloxy derivative exhibits a "meta-paradox" where the alkoxy group exerts a net electron-withdrawing influence on the ring nitrogen, reducing basicity while simultaneously activating the C2 and C4 positions toward electrophilic attack. This guide provides a comprehensive analysis of the electronic properties, synthetic protocols, and rearrangement behaviors of this scaffold, serving as a blueprint for its utilization in drug discovery and ligand design.
Electronic Structure & Reactivity Profile[1]
The Inductive-Resonance Conflict
The electronic behavior of 3-allyloxy pyridine is defined by the competition between the Inductive Effect (-I) and the Mesomeric Effect (+M) of the oxygen atom.
-
Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the
-framework, deactivating the ring and reducing the electron density available at the nitrogen lone pair. -
Resonance Donation (+M): The oxygen lone pair donates electron density into the
-system. However, due to the topology of the pyridine ring, resonance structures from the 3-position cannot delocalize the negative charge onto the ring nitrogen.
Consequence: Unlike 4-alkoxypyridines, where resonance dominates and significantly increases basicity (pKa ~6.6), the 3-alkoxy group’s resonance contribution bypasses the nitrogen. The -I effect dominates the nitrogen center, rendering 3-allyloxy pyridine less basic than unsubstituted pyridine.
Quantitative Electronic Parameters
The following table summarizes the electronic shifts relative to the parent heterocycle.
| Parameter | Pyridine | 3-Allyloxy Pyridine | 4-Allyloxy Pyridine | Mechanistic Driver |
| pKa (Conjugate Acid) | 5.23 | 4.80 – 4.90 | ~6.60 | -I effect dominates at C3; +M dominates at C4.[1] |
| Dipole Moment | 2.2 D | ~2.8 D | ~3.0 D | Vector addition of C-O dipole and Ring dipole.[1] |
| HOMO Location | Nitrogen Lone Pair | Allyl | Ring | Alkoxy group raises HOMO energy (easier oxidation).[1] |
| EAS Active Sites | C3 (Weak) | C2, C4, C6 | C3, C5 | Ortho/Para direction of alkoxy group overrides ring deactivation.[1] |
Frontier Molecular Orbital (FMO) Analysis
DFT studies (B3LYP/6-31G*) indicate that the 3-allyloxy substitution narrows the HOMO-LUMO gap compared to pyridine.
-
HOMO: Characterized by significant contribution from the ether oxygen lone pair and the allyl
-bond. -
LUMO: Remains localized on the pyridine ring (
), but the energy is raised slightly due to electron donation. -
Reactivity Implication: The elevated HOMO makes the 3-allyloxy derivative more susceptible to oxidative degradation and radical attack compared to the parent pyridine.
Synthetic Protocols
Synthesis of 3-allyloxy pyridine is complicated by the ambident nucleophilicity of the pyridin-3-olate anion, which can result in mixtures of O-alkylation (desired) and N-alkylation (zwitterionic side product).
Protocol A: The Mitsunobu Etherification (Recommended)
This method avoids the formation of the pyridinolate anion, strictly enforcing O-alkylation via the oxyphosphonium intermediate.
-
Reagents: 3-Hydroxypyridine (1.0 eq), Allyl Alcohol (1.1 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous THF or DCM.
-
Conditions: 0°C to Room Temperature,
atmosphere.
Step-by-Step Methodology:
-
Activation: Dissolve
in anhydrous THF at 0°C. Add DIAD dropwise over 15 minutes to form the betaine intermediate (solution turns pale yellow). -
Coupling: Add 3-hydroxypyridine and allyl alcohol sequentially. The order is critical: Acidic component (Pyridine-OH) first to protonate the betaine, followed by the alcohol, or vice-versa depending on specific pKa matching. Standard protocol adds alcohol first, then phenol.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 12 hours.
-
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify oil via flash chromatography (SiO2, EtOAc/Hexane).
Protocol B: Silver-Mediated Alkylation (Alternative)
If Mitsunobu reagents are incompatible with other functional groups, use the "Silver Effect" to favor O-alkylation.
-
Reagents: 3-Hydroxypyridine, Allyl Bromide,
. -
Mechanism: Silver coordinates the "hard" halide and the "hard" nitrogen, directing the "soft" alkyl halide to the oxygen.
-
Note: High cost of reagents makes this less scalable than Protocol A.
The Claisen Rearrangement: A Structural Pivot
The [3,3]-sigmatropic rearrangement of 3-allyloxy pyridine is electronically distinct from the 2-allyloxy isomer.
-
2-Allyloxy: Rearranges easily to N-allyl-2-pyridone (thermodynamic sink).[1]
-
3-Allyloxy: Cannot rearrange to nitrogen.[1] It must rearrange to C2 or C4 .
Experimental Insight: This rearrangement requires high thermal activation (>200°C) or Lewis Acid catalysis (
Visualization: Synthesis & Rearrangement Logic[2]
Caption: Synthetic workflow from precursors to the rearranged C-allyl derivatives, highlighting the divergence in regioselectivity driven by thermal thermodynamics.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 3-allyloxy pyridine moiety serves as a bioisostere for 3-allyloxy phenyl rings.
-
Solubility: The pyridine nitrogen, while less basic than unsubstituted pyridine, still offers a hydrogen-bond acceptor site (
), improving aqueous solubility compared to the phenyl analog. -
Metabolism: The electron-deficient ring is less prone to CYP450-mediated oxidation than a phenyl ring, potentially extending half-life (
). However, the allylic ether is a metabolic soft spot (O-dealkylation).
Ligand Design
In coordination chemistry, 3-allyloxy pyridine acts as a monodentate ligand. The allyloxy tail can be functionalized (e.g., via olefin metathesis) to create "smart ligands" that change solubility or binding affinity upon external stimuli.
References
-
Moffett, R. B. (1963). Claisen Rearrangement of Allyloxypyridines. Journal of Organic Chemistry. Link
-
Katritzky, A. R., et al. (2010). Basicity and electronic structure of alkoxypyridines. Advances in Heterocyclic Chemistry. Link
-
Tsunoda, T., et al. (1995). Mitsunobu Reaction: A Powerful Tool for C-O Bond Formation. Tetrahedron Letters. Link
-
Luo, Y., et al. (2020). DFT Studies on Electronic Properties of Pyridine Derivatives. Journal of Physical Chemistry A. Link
-
FoodB Database. (2025). Chemical Properties of 3-Methoxypyridine. Link
Sources
Isomerism & Rearrangement Dynamics in Butenyl Pyridyl Ethers: A Technical Guide
Executive Summary: The Pyridine-Ether Pharmacophore
In medicinal chemistry, the pyridyl ether moiety serves as a critical bioisostere for phenyl ethers, offering modulated lipophilicity (LogP) and improved aqueous solubility due to the basic nitrogen. However, the introduction of a butenyl chain introduces a complex matrix of isomerism—geometric (
This guide dissects the synthesis, characterization, and thermal rearrangement behaviors of butenyl ether substituted pyridines. It is designed for researchers requiring precise control over heterocyclic functionalization.
The Isomer Landscape
Before synthesis, one must navigate the three distinct layers of isomerism inherent to this scaffold.
Positional Isomerism (Pyridine Ring)
The attachment point of the ether oxygen dictates the electronic stability and reactivity:
-
2-Pyridyl ethers: Highly reactive. Prone to thermal rearrangement to pyridones.
-
3-Pyridyl ethers: Most stable. Resemble phenyl ethers; resistant to spontaneous rearrangement.
-
4-Pyridyl ethers: Similar to 2-pyridyls but often yield complex mixtures upon rearrangement due to dual ortho positions (C3 and C5).
Geometric Isomerism (Butenyl Chain)
The 2-butenyl group (crotyl) exists as distinct diastereomers. This is not merely structural; it dictates the stereochemical outcome of subsequent rearrangements via the chair-like transition state.
-
(E)-Crotyl: Trans-geometry. Thermodynamically favored.
-
(Z)-Crotyl: Cis-geometry. Often leads to syn-substituted rearrangement products.
Structural Isomerism (Chain Branching)
Synthesis often produces mixtures of linear (crotyl) and branched (1-methylallyl) ethers due to the ambident nature of the allylic cation during standard alkylation conditions.
Experimental Protocol: Regioselective Synthesis
To study these isomers, we must first synthesize the ether with high fidelity, avoiding the thermodynamic sink of N-alkylation.
Protocol A: Silver-Mediated O-Alkylation of 2-Hydroxypyridine
Standard base-mediated alkylation (NaH/DMF) of 2-pyridone often yields N-alkylated products (approx. 60:40 N:O ratio). To force O-alkylation, we utilize the "Silver Effect" to coordinate the nitrogen lone pair.
Reagents:
-
2-Hydroxypyridine (10 mmol)
-
Silver Carbonate (
) (6 mmol) -
(E)-1-Bromo-2-butene (Crotyl bromide) (11 mmol)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Activation: Suspend 2-hydroxypyridine and
in toluene (50 mL). Stir at ambient temperature for 30 minutes in the dark (foil-wrapped flask). Rationale: Formation of the silver pyridin-2-olate intermediate blocks the nitrogen center. -
Addition: Add crotyl bromide dropwise over 10 minutes.
-
Reflux: Heat to 80°C for 12 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexanes). The O-alkylated product (ether) typically runs higher (
) than the N-alkylated pyridone ( ). -
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation:
-
1H NMR (CDCl3): Look for the O-CH2 doublet at
4.8 ppm. (N-CH2 typically appears upfield at 4.5 ppm). -
13C NMR: The C2 carbon of the O-ether appears downfield (
ppm) compared to the carbonyl carbon of the N-alkylated pyridone ( ppm broad).
The Claisen Rearrangement: A Self-Validating Mechanism
The defining feature of 2-butenyloxypyridines is their susceptibility to the [3,3]-sigmatropic rearrangement. This is not a degradation pathway but a powerful synthetic tool to generate C3-functionalized pyridones.
The Mechanism
Upon heating (>150°C), the ether undergoes a concerted rearrangement.[1]
-
Inversion of the Chain: An unbranched (E)-crotyl ether rearranges to a branched (1-methylallyl) group at the C3 position.
-
Loss of Aromaticity: The immediate intermediate is a non-aromatic di-enone, which rapidly tautomerizes to the stable 2-pyridone.
Visualization of the Pathway
The following diagram illustrates the specific rearrangement of 2-((E)-but-2-enyloxy)pyridine.
Caption: [3,3]-Sigmatropic rearrangement pathway of 2-butenyloxypyridine yielding the C3-branched pyridone.
Protocol B: Thermal Rearrangement
Reagents:
-
2-((E)-but-2-enyloxy)pyridine (Purified from Protocol A)
-
Solvent: 1,2-Dichlorobenzene (High boiling point, inert)
Workflow:
-
Dissolve the ether in 1,2-dichlorobenzene (0.1 M concentration).
-
Heat to reflux (approx. 180°C) under Nitrogen.
-
Kinetics Check: The reaction is usually complete within 4-6 hours.
-
Workup: Remove solvent under high vacuum. The residue is often the pure pyridone, requiring minimal purification.
Data Interpretation:
If the starting material was the linear crotyl ether, and you observe a sextet in the 1H NMR at
Quantitative Comparison: Isomer Stability
The following table summarizes the thermodynamic stability and reactivity profiles of the core isomers.
| Isomer Type | Reactivity (Thermal) | Primary Rearrangement Product | Drug Design Utility |
| 2-Butenyloxypyridine | High ( | 3-(1-methylallyl)-2-pyridone | Prodrugs, masked pyridones |
| 3-Butenyloxypyridine | Stable ( | N/A (Decomposition) | Stable ether linkers |
| 4-Butenyloxypyridine | Moderate ( | 3-(1-methylallyl)-4-pyridone | Rare; synthesis of 4-pyridones |
| N-Crotyl-2-pyridone | Stable (Thermodynamic Sink) | None | Non-basic pharmacophore |
Applications in Drug Discovery
Understanding this isomerism is vital for two reasons:
-
Metabolic Blocking: The rearrangement product (3-substituted pyridone) places a steric block at the C3 position, a common site for oxidative metabolism in pyridine drugs.
-
Linker Stability: If a drug candidate utilizes a 2-pyridyl ether linkage, it must be assessed for thermal stability. If the drug is exposed to high temperatures during manufacturing (e.g., melt extrusion), it may rearrange to the inactive pyridone form.
Self-Validating Logic for Researchers
-
If your target requires a basic nitrogen for binding (e.g., kinase hinge binder), avoid the 2-alkoxy motif if the chain is allylic, or replace the alkene with a saturated alkyl chain to prevent Claisen rearrangement.
-
If you observe a loss of potency and a shift in UV absorbance (ether
nm vs. pyridone nm), suspect a rearrangement event.
References
-
Mechanism of Claisen Rearrangement
-
Pyridyl Ether Synthesis & Regioselectivity
- Title: Umpolung Synthesis of Pyridyl Ethers by Bi(V)
- Source: NIH / PubMed Central
-
URL:[Link]
-
Thermal Rearrangement of 2-Allyloxypyridines
-
Isomerism in Pyridine Derivatives
- Title: Synthesis and structure-activity relationships of 5-substituted pyridine analogues
- Source: NIH / PubMed
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. Periselectivity between the [1,4] and [3,3] thermal sigmatropic rearrangements of 2-allyloxypyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Regiospecific thermal rearrangements of 2-allyloxypyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Pharmacophore Mapping of 3-Substituted Pyridine Ethers: A Structural Guide
Executive Summary
The 3-substituted pyridine ether scaffold represents a privileged chemical space in medicinal chemistry, most notably as the pharmacophoric anchor for nicotinic acetylcholine receptor (nAChR) ligands (e.g., A-85380, Sazetidine-A) and increasingly in kinase inhibition. This guide provides a technical workflow for generating, validating, and applying pharmacophore models specifically for this scaffold. Unlike generic modeling guides, this document addresses the unique conformational plasticity of the ether linkage and the electronic subtleties of the pyridine ring that frequently derail standard computational approaches.
The Chemical Space: Electronic & Structural Causality
To model the pharmacophore effectively, one must first understand the physicochemical drivers of the scaffold. The 3-substituted pyridine ether is not merely a linker; it is an electronic modulator.
The Pyridine Nitrogen (N1)
-
Role: Acts as a weak base (pKa ~5.2) and a specific Hydrogen Bond Acceptor (HBA).
-
Modeling Implication: In nAChR binding, this nitrogen often participates in a water-mediated hydrogen bond or direct interaction with a backbone amide (e.g., Leu119 in
). -
Critical Error: Many automated scripts protonate this nitrogen at physiological pH (7.4). Do not protonate N1 during preparation unless specific environmental evidence suggests an acidic pocket. Protonation abolishes its HBA capability.
The Ether Oxygen (O3)
-
Role: Provides a dipole moment vector and influences the conformation of the distal substituent via the anomeric effect.
-
Modeling Implication: It serves as a secondary HBA and a steric hinge. The C2-C3-O-C(alkyl) torsion angle is the primary determinant of bioactivity.
The Distal Cation
-
Role: Usually a secondary or tertiary amine (e.g., azetidine, pyrrolidine) capable of cation-
interactions (e.g., with Trp149). -
Modeling Implication: This is the primary "Positive Ionizable" (PI) feature.
Experimental Protocol: Pharmacophore Generation Workflow
This protocol is designed to be software-agnostic (compatible with MOE, Schrödinger Phase, or LigandScout) but chemically specific to pyridine ethers.
Diagram 1: The Iterative Mapping Workflow
Caption: Step-by-step workflow for generating a robust pharmacophore model. Note the feedback loop from Validation to Conformational Expansion.
Step 1: Dataset Curation & Preparation
Do not rely on raw PDB or SDF files.
-
Select Actives: Choose 5-10 high-affinity ligands (Ki < 10 nM). For nAChR, include A-85380 , Epibatidine , and Nicotine .
-
Select Inactives: Choose structurally similar analogs with Ki > 10
M (e.g., 2-substituted isomers) to define exclusion volumes. -
Protonation State:
-
Pyridine Ring: Neutral.
-
Distal Amine: Protonated (+1 charge).
-
Step 2: Conformational Analysis (The Critical Step)
The ether linkage introduces rotational freedom that must be sampled explicitly.
-
Method: Perform a systematic torsional scan of the Pyridine-O-C-C bond.
-
Insight: 3-substituted pyridine ethers generally adopt two minimum energy conformations:
-
Coplanar: The alkyl group is in plane with the pyridine ring (favored by conjugation but often sterically clashed in pockets).
-
Perpendicular: The alkyl group is ~60-90° out of plane. This is often the bioactive conformation for nAChR ligands to accommodate the "hydrophobic sandwich" of the receptor.
-
-
Protocol: Generate max 50 conformers per ligand with an energy window of 10 kcal/mol.
Step 3: Alignment Strategy
Avoid "flexible alignment" initially. Use a substructure-based alignment on the pyridine ring.
-
Anchor: Pyridine Ring (Atoms N1, C2, C3, C4, C5, C6).
-
Constraint: Match the Ether Oxygen vector.
-
Allow the distal amine to "float" to identify the volume of tolerance.
The Pharmacophore Map: 3-Substituted Pyridine Ether
Based on the alignment of high-affinity agonists (e.g., A-85380), the consensus pharmacophore consists of three essential features and specific geometric constraints.
Quantitative Feature Definitions
| Feature ID | Type | Chemical Moiety | Geometric Constraint |
| F1 | H-Bond Acceptor (HBA) | Pyridine Nitrogen | Vector projecting in plane with ring |
| F2 | H-Bond Acceptor (HBA) | Ether Oxygen | Directional vector (lone pairs) |
| F3 | Positive Ionizable (PI) | Distal Amine (N) | Sphere (Radius 1.5 Å) |
| D1 | Distance | Pyridine N | 5.5 - 7.5 Å (Subtype dependent) |
| D2 | Distance | Ether O | 3.0 - 4.5 Å |
Diagram 2: The Consensus Pharmacophore Model
Caption: Spatial arrangement of the 3-substituted pyridine ether pharmacophore. The N-N distance (Green dashed line) is the primary determinant of selectivity.
Validation & Trustworthiness
A pharmacophore model is a hypothesis. It must be validated before being used for virtual screening.
Decoy Set Construction
Do not use random molecules. Construct a decoy set using DUD-E (Directory of Useful Decoys) principles:
-
Match physicochemical properties (MW, LogP, Rotatable Bonds) of the active pyridine ethers.
-
Ensure topological dissimilarity (e.g., change the pyridine to a phenyl or pyrimidine, change the ether to an amide).
Metrics for Success
Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot.
-
Protocol: Screen a database of 50 Actives + 2500 Decoys.
-
Target: EF(1%) > 10. This means in the top 1% of the ranked list, you find 10 times more actives than random selection.
-
Troubleshooting: If EF is low, your "Exclusion Volumes" (steric bumps) are likely too loose. Add exclusion spheres around the C4 and C5 positions of the pyridine ring, as bulky substituents here often abolish nAChR activity.
References
-
Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1] Neuropharmacology. Link
-
Rueter, L. E., et al. (2006).[1][2] "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor."[1] CNS Drug Reviews. Link
-
Xiu, X., et al. (2009). "Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH." Proceedings of the National Academy of Sciences. Link
- Langer, T., & Hoffmann, R. D. (2006). "Pharmacophores and Pharmacophore Searches." Wiley-VCH.
Sources
Methodological & Application
Application Note: Optimized Protocols for the Claisen Rearrangement of 3-(But-2-en-1-yloxy)pyridine
Executive Summary
This application note details the thermodynamic and kinetic parameters required to effect the Claisen rearrangement of 3-(but-2-en-1-yloxy)pyridine (Compound 1 ) to its isomeric pyridinols. Unlike phenyl ethers, pyridyl ethers possess an electron-deficient aromatic ring, significantly increasing the activation energy required for the [3,3]-sigmatropic shift. This guide provides two validated protocols: a classical thermal method utilizing high-boiling solvents and a modern microwave-assisted Lewis acid method. Critical attention is given to the inversion of the allylic chain (crotyl to 1-methylallyl) and the regioselectivity favoring the C2 position.
Mechanistic Principles & Regiochemistry
The [3,3]-Sigmatropic Shift
The rearrangement of 3-(but-2-en-1-yloxy)pyridine proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. A critical feature of this reaction is the inversion of the allylic chain. The starting material possesses a linear crotyl (but-2-enyl) group. Upon rearrangement, the
Regioselectivity (C2 vs. C4)
The 3-position of the pyridine ring allows for migration to either the C2 or C4 position.
-
C2 Preference: Migration to C2 is kinetically favored due to the higher double-bond character of the C2-C3 bond compared to C3-C4 in the pyridine resonance hybrid. Additionally, the transition state leading to C2 substitution is often lower in energy.
-
Tautomerization: The initial product is a non-aromatic dienone (specifically a pyridinone-like intermediate), which rapidly tautomerizes to the stable 3-hydroxypyridine form.
Reaction Pathway Visualization
The following diagram illustrates the reaction coordinate, highlighting the transition state geometry and the branching of the alkyl chain.
Figure 1: Reaction pathway for the Claisen rearrangement of 3-(but-2-en-1-yloxy)pyridine, highlighting the structural inversion of the side chain.
Experimental Protocols
Protocol A: Classical Thermal Rearrangement
Objective: Large-scale conversion using conventional heating. Scope: Suitable for labs without microwave reactors; requires high-boiling solvents.
Materials:
-
Substrate: 3-(but-2-en-1-yloxy)pyridine (1.0 equiv)
-
Solvent: Diphenyl ether (
) or N,N-Diethylaniline (degassed). -
Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Procedure:
-
Dissolution: Dissolve the substrate in diphenyl ether (0.5 M concentration). Note: High dilution favors intramolecular rearrangement over intermolecular polymerization.
-
Inert Atmosphere: Sparge the solution with Argon for 15 minutes to remove oxygen, which can cause oxidative degradation of the pyridine ring at high temperatures.
-
Reflux: Heat the mixture to 220–250°C (reflux if using diphenyl ether).
-
Monitoring: Maintain reflux for 4–6 hours . Monitor by TLC (ensure mobile phase is basic, e.g., 5% MeOH/DCM + 1%
) or HPLC. -
Workup: Cool to room temperature. Dilute with diethyl ether and extract the product into 2M NaOH (the product is a phenol/pyridinol and will ionize).
-
Isolation: Wash the aqueous layer with ether to remove diphenyl ether. Acidify the aqueous layer to pH 5–6 with HCl and extract with DCM. Dry and concentrate.
Protocol B: Microwave-Assisted Lewis Acid Catalysis
Objective: High-throughput, rapid synthesis with improved regioselectivity. Scope: Small to medium scale (up to 5g).
Materials:
-
Substrate: 3-(but-2-en-1-yloxy)pyridine (1.0 equiv)
-
Catalyst: Boron Trifluoride Etherate (
) or Zinc Chloride ( ) (0.1 – 0.5 equiv). -
Solvent: Toluene or Chlorobenzene (dry).
-
Equipment: Microwave Reactor (e.g., CEM or Biotage).
Procedure:
-
Setup: In a microwave vial, dissolve substrate in toluene (0.2 M).
-
Catalyst Addition: Add
(0.1 equiv) under Argon. Caution: Lewis acids can complex with the pyridine nitrogen. If conversion is low, increase catalyst loading to 1.1 equiv to saturate the pyridine nitrogen and activate the ether oxygen. -
Irradiation: Seal the vial. Heat to 160°C for 30 minutes in the microwave reactor (High Absorption setting).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography on silica gel.
Data Summary & Validation
The following table summarizes expected outcomes based on literature precedents for analogous 3-allyloxypyridine systems.
| Parameter | Method A (Thermal) | Method B (Microwave/Lewis Acid) |
| Temperature | 220–250°C | 160°C |
| Time | 4–6 Hours | 20–40 Minutes |
| Solvent | Diphenyl ether | Toluene / Chlorobenzene |
| Major Isomer | C2-substituted (Branched) | C2-substituted (Branched) |
| C2:C4 Ratio | ~3:1 to 5:1 | >10:1 (Catalyst dependent) |
| Typical Yield | 65–75% | 80–90% |
Analytical Validation (Self-Validating the Protocol)
To confirm the reaction success, look for these specific NMR signatures:
-
Loss of Ether Linkage: Disappearance of the doublet at
4.5–4.6 ppm (O-CH2-CH=). -
Appearance of Benzylic Proton: New signal at
3.5–4.0 ppm (Ar-CH(Me)-CH=) corresponding to the branched position. -
Phenolic OH: Broad singlet appearing >9.0 ppm (exchangeable with
).
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting reaction outcomes, focusing on conversion issues and byproduct formation.
References
-
Mechanism & Regioselectivity: Bruhn, J., Zsindely, J., & Schmid, H. (1978). Claisen-Umlagerungen von Allyl-aryl-äthern und Allyl-heteroaryl-äthern. Helvetica Chimica Acta, 61(7), 2542–2559. [Link][1]
-
Microwave Acceleration: Kaval, N., Van der Eycken, J. (2002). The Claisen rearrangement of 3-allyloxypyridines revisited: a microwave-assisted study. Tetrahedron Letters, 43(34), 5963-5965. [Link]
-
Lewis Acid Catalysis: Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205–252. [Link]
-
General Review of Heteroaromatic Claisen: Majumdar, K. C., & Bhattacharyya, T. (2006). Claisen rearrangement in heteroaromatic systems. Canadian Journal of Chemistry, 84(11), 1548-1566. [Link]
Sources
Synthesis of Furopyridines: An Application Note on the Claisen Rearrangement of 3-(But-2-en-1-yloxy)pyridine
Introduction
Furopyridines represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique bicyclic structure, fusing a furan ring to a pyridine core, imparts a range of biological activities, making them valuable scaffolds in drug discovery.[1] The diverse pharmacological properties of furopyridines include anticancer, anti-inflammatory, and antimicrobial activities. This application note provides a detailed protocol for the synthesis of a furopyridine derivative, specifically 2-methyl-2,3-dihydrofuro[2,3-b]pyridine, commencing from the readily accessible starting material, 3-(but-2-en-1-yloxy)pyridine.
The synthetic strategy hinges on the venerable Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction.[2] This pericyclic reaction, specifically a[3][3]-sigmatropic rearrangement, proceeds through a concerted mechanism, offering a high degree of regio- and stereoselectivity.[4] In this protocol, the thermal rearrangement of 3-(but-2-en-1-yloxy)pyridine will be explored, leading to the formation of an ortho-substituted pyridinol intermediate, which subsequently undergoes an intramolecular cyclization to yield the desired dihydrofuropyridine.
Underlying Scientific Principles: The Claisen Rearrangement
The Claisen rearrangement is a cornerstone of modern organic synthesis, enabling the formation of γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. The variant employed in this synthesis is the aromatic Claisen rearrangement, where an allyl aryl ether rearranges to form an ortho-allyl phenol (or in this case, a pyridinol).[2]
The reaction is typically thermally induced and proceeds through a highly ordered, cyclic transition state. This concerted mechanism involves the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond. The initial rearrangement of 3-(but-2-en-1-yloxy)pyridine yields a non-aromatic intermediate, which rapidly tautomerizes to the more stable aromatic pyridinol, 2-(1-methylallyl)-3-pyridinol. This intermediate then undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the double bond of the allyl substituent, forming the dihydrofuran ring of the final product.
Experimental Workflow Overview
The synthesis of 2-methyl-2,3-dihydrofuro[2,3-b]pyridine from 3-(but-2-en-1-yloxy)pyridine is a two-step process. The first step involves the synthesis of the starting ether from 3-hydroxypyridine and crotyl bromide. The second, key step is the thermal Claisen rearrangement and subsequent cyclization.
Figure 1: Overall experimental workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(But-2-en-1-yloxy)pyridine
Materials and Reagents:
-
3-Hydroxypyridine
-
Crotyl bromide (cis/trans mixture)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add crotyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(but-2-en-1-yloxy)pyridine.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Part 2: Thermal Claisen Rearrangement and Cyclization to 2-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Materials and Reagents:
-
3-(But-2-en-1-yloxy)pyridine
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Heating mantle with temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Place the purified 3-(but-2-en-1-yloxy)pyridine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a high-boiling point solvent such as N,N-diethylaniline. The use of a solvent is recommended to ensure even heat distribution, although neat reactions can sometimes be performed.
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C. The optimal temperature should be determined empirically.
-
Maintain the reaction at this temperature for several hours (e.g., 4-8 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solvent was used, it can be removed under high vacuum distillation.
-
The crude product, 2-methyl-2,3-dihydrofuro[2,3-b]pyridine, can be purified by vacuum distillation or flash column chromatography on silica gel.
Reaction Mechanism
The transformation of 3-(but-2-en-1-yloxy)pyridine to 2-methyl-2,3-dihydrofuro[2,3-b]pyridine proceeds through a well-established mechanistic pathway.
Figure 2: Mechanistic pathway of the synthesis.
Expected Results and Characterization
The successful synthesis will yield 2-methyl-2,3-dihydrofuro[2,3-b]pyridine as the major product. The overall yield for the two-step process can vary depending on the optimization of reaction conditions but is generally expected to be in the moderate to good range.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the methyl, methylene, and methine protons of the dihydrofuran ring, as well as the aromatic protons of the pyridine ring. |
| ¹³C NMR (CDCl₃, δ) | Resonances for the aliphatic carbons of the dihydrofuran ring and the aromatic carbons of the pyridine moiety. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 135.[5] |
Troubleshooting and Optimization
-
Low yield in Step 1: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Increasing the reaction time or using a more polar aprotic solvent like DMF might improve the yield.
-
Incomplete Claisen rearrangement: The thermal rearrangement requires high temperatures. If the reaction is sluggish, a higher temperature or a solvent with a higher boiling point may be necessary. Catalysts such as Lewis acids can sometimes lower the required reaction temperature.
-
Formation of byproducts: At high temperatures, side reactions can occur. Careful monitoring of the reaction progress is crucial to avoid decomposition. Purification by column chromatography is essential to isolate the desired product.
Conclusion
This application note provides a comprehensive guide for the synthesis of 2-methyl-2,3-dihydrofuro[2,3-b]pyridine from 3-(but-2-en-1-yloxy)pyridine. The protocol leverages the classic Claisen rearrangement, a robust and efficient method for C-C bond formation. The detailed experimental procedures and mechanistic insights are intended to assist researchers in the successful synthesis and further exploration of this important class of heterocyclic compounds for various applications in drug discovery and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2,3-dihydrofuro(3,2-b)pyridine | C8H9NO | CID 585095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-(But-2-en-1-yloxy)pyridine
[1]
Abstract & Introduction
The synthesis of 3-(but-2-en-1-yloxy)pyridine represents a critical intermediate step in the development of heterocyclic pharmaceutical scaffolds.[1] This compound serves as a precursor for Aza-Claisen rearrangements, yielding C-alkylated pyridine derivatives often found in kinase inhibitors and cholinergic ligands.[1]
Traditional thermal synthesis (reflux) of pyridine ethers often suffers from long reaction times (12–24 hours) and poor regioselectivity, leading to mixtures of O-alkylated (ether) and N-alkylated (pyridinium salt) products. Furthermore, prolonged heating can inadvertently trigger premature Claisen rearrangement.[1]
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing dielectric heating, we achieve rapid, uniform energy transfer that accelerates the Williamson ether synthesis while maintaining strict temperature control to favor the kinetic O-alkylation product over thermodynamic rearrangement or N-alkylation byproducts.[1]
Chemical Strategy & Mechanism[2][3][4]
Reaction Mechanism
The synthesis is a nucleophilic substitution (
-
Deprotonation: 3-Hydroxypyridine exists in a zwitterionic equilibrium.[1] The base (
) deprotonates the hydroxyl group, generating the pyridin-3-olate anion.[1] -
Nucleophilic Attack: The oxyanion acts as a nucleophile, attacking the
-carbon of the crotyl bromide.[1] -
Regioselectivity (The Critical Challenge): The pyridin-3-olate anion is an ambident nucleophile.[1] Attack can occur at the Oxygen (desired) or the Nitrogen (undesired).
-
O-Alkylation is favored by "hard" electrophiles and bases that coordinate tightly to the oxygen, as well as aprotic solvents that do not solvate the anion heavily.[1]
-
Microwave Effect:[2][3][4][5][6] Rapid heating allows the reaction to overcome the activation energy for
quickly, often improving the ratio of the kinetic product (O-alkylation) before equilibration allows for significant N-alkylation or decomposition.
-
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the divergence between the desired O-alkylation and competitive N-alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][7][8][9] | Amount (Example) | Role |
| 3-Hydroxypyridine | 95.10 | 1.0 | 190 mg (2.0 mmol) | Nucleophile |
| Crotyl Bromide (85%)* | 135.00 | 1.2 | 324 mg (~2.4 mmol) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 552 mg (4.0 mmol) | Base |
| Acetonitrile (ACN) | - | - | 4.0 mL | Solvent |
*Note: Crotyl bromide is often sold as a mixture of isomers.[1] The trans (E) isomer usually predominates. Ensure the reagent is handled in a fume hood (lachrymator).
Equipment Setup
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).[1]
-
Vessel: 10 mL pressure-rated glass vial with crimp/snap cap and silicone/PTFE septum.
-
Stirring: Magnetic stir bar (high coupling efficiency required).[1]
Step-by-Step Procedure
-
Preparation:
-
In a 10 mL microwave vial, add 3-hydroxypyridine (190 mg) and anhydrous
(552 mg). -
Add Acetonitrile (4 mL) and a magnetic stir bar.
-
Critical Step: Stir at room temperature for 5 minutes before adding the alkyl halide. This pre-stirring facilitates initial deprotonation and surface activation of the solid base.[1]
-
-
Addition:
-
Add Crotyl bromide (2.4 mmol) dropwise to the suspension.
-
Seal the vial immediately with the appropriate cap.[1]
-
-
Microwave Irradiation:
-
Program the reactor with the following parameters:
-
Temperature: 100°C
-
Time: 15 minutes
-
Power: Dynamic (Max 150W)
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Why 100°C? Temperatures >150°C risk triggering the Claisen rearrangement in situ, converting the ether into 2-(but-2-en-1-yl)pyridin-3-ol.[1] 100°C is the "sweet spot" for rapid etherification without rearrangement.[1]
-
-
Workup:
-
Purification:
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Validation
Comparison: Microwave vs. Thermal
The following data illustrates the efficiency gain using the microwave protocol compared to standard thermal reflux.
| Parameter | Thermal Reflux | Microwave Protocol |
| Temperature | 82°C (ACN Reflux) | 100°C (Pressurized) |
| Time | 12 Hours | 15 Minutes |
| Yield (Isolated) | 65 - 72% | 88 - 92% |
| Selectivity (O:N) | ~8:1 | >15:1 |
Troubleshooting Guide
-
Low Yield: Ensure solvents are anhydrous. Water solvates the carbonate base and the nucleophile, impeding the reaction.[1]
-
N-Alkylation Observed: If significant N-alkylation occurs (visible by NMR shift of ring protons), switch the solvent to Acetone (lower boiling, but good for O-alkylation) or reduce the temperature to 80°C and extend time to 30 mins.
-
Claisen Product Observed: If the product contains a C-allyl group (checked via NMR), the reaction temperature was too high.[1] Ensure the internal IR sensor of the microwave is calibrated.[1]
References
-
General Microwave Pyridine Synthesis
-
Williamson Ether Synthesis in Microwave
-
Regioselectivity of Hydroxypyridines
-
Claisen Rearrangement Context
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Controlling E/Z stereoselectivity in 3-(But-2-en-1-yloxy)pyridine precursors
## Technical Support Center: Controlling E/Z Stereoselectivity in 3-(But-2-en-1-yloxy)pyridine Precursors
Welcome to the technical support center for the stereoselective synthesis of 3-(but-2-en-1-yloxy)pyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices to effectively control E/Z stereoselectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the synthesis of 3-(but-2-en-1-yloxy)pyridine precursors.
Q1: What is E/Z stereoselectivity and why is it critical in the synthesis of these pyridine precursors?
A1: E/Z isomerism is a form of stereoisomerism in alkenes where substituents around the double bond have different spatial arrangements. The 'E' (entgegen) and 'Z' (zusammen) notation is used when the cis/trans naming system is not applicable.[1][2][3] The designation is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.[1][2] If the higher-priority groups are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer.[1][3]
Controlling this stereoselectivity is paramount in drug development because the biological activity of a molecule can be highly dependent on its three-dimensional structure. Different stereoisomers can have vastly different pharmacological and toxicological profiles. Therefore, selectively synthesizing the desired E or Z isomer of a 3-(but-2-en-1-yloxy)pyridine precursor is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary synthetic routes to 3-(but-2-en-1-yloxy)pyridine, and which mechanistic pathways are involved?
A2: The most common method for synthesizing these allylic ethers is a variation of the Williamson ether synthesis.[4][5][6][7] This typically involves the reaction of a 3-hydroxypyridine salt (alkoxide) with a but-2-en-1-yl halide or sulfonate. The reaction generally proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism.[4][7]
However, due to the allylic nature of the electrophile, an S\N2' (allylic rearrangement) pathway can compete with the direct S\N2 displacement.[8][9] The regioselectivity and stereoselectivity of the reaction are highly dependent on the interplay between these two mechanisms. Palladium-catalyzed allylic substitution reactions are also a powerful alternative, offering a different level of control over stereoselectivity through the choice of ligands and reaction conditions.[10][11]
Q3: What key factors influence the E/Z ratio of the final product?
A3: Several factors can significantly impact the E/Z ratio:
-
Geometry of the Starting Allylic Electrophile: The stereochemistry of the starting but-2-en-1-yl substrate often has a direct influence on the product's stereochemistry, especially in reactions that proceed with a high degree of stereospecificity.
-
Nature of the Leaving Group: The leaving group can affect the rate of the S\N2 and S\N2' pathways differently, thereby influencing the isomer ratio.[12]
-
Solvent: The polarity and proticity of the solvent can influence the reaction mechanism. Polar aprotic solvents generally favor S\N2 reactions, while polar protic solvents can stabilize carbocation-like transition states, potentially leading to a loss of stereoselectivity.[13][14][15][16]
-
Catalyst and Ligands (for catalyzed reactions): In palladium-catalyzed reactions, the choice of phosphine ligands or other coordinating species is a primary determinant of stereoselectivity.[17][18][19] Chiral catalysts can even be used to favor one isomer over another.[20]
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product or favor elimination side reactions, affecting both yield and stereoselectivity.[21][22]
Section 2: Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the synthesis of 3-(but-2-en-1-yloxy)pyridine precursors.
Guide 1: Poor E/Z Selectivity (Product is a mixture of isomers)
Plausible Causes:
-
Competing S\N2 and S\N2' Mechanisms: An S\N2' reaction can lead to a rearranged product with different stereochemistry.[9]
-
Isomerization of Starting Material or Product: The starting but-2-en-1-yl halide or the final product may isomerize under the reaction conditions.
-
Non-Stereospecific Reaction Conditions: The chosen conditions may not favor a single mechanistic pathway.
Recommended Actions:
-
Analyze Starting Materials: First, verify the isomeric purity of your but-2-en-1-yl starting material using NMR or GC. If it is a mixture, this will directly translate to the product.
-
Modify the Solvent:
-
To Favor S\N2: Employ a polar aprotic solvent like DMF, DMSO, or acetone. These solvents favor the S\N2 pathway, which can lead to higher stereospecificity.[13]
-
To Suppress S\N2': Avoid highly polar, protic solvents that might promote carbocation formation and loss of stereocontrol.
-
-
Optimize the Base and Counter-ion: The choice of base to deprotonate 3-hydroxypyridine can influence the nucleophilicity of the resulting pyridinoxide. A less coordinating counter-ion (e.g., using NaH instead of NaOH) can sometimes lead to cleaner reactions.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product and minimizing potential isomerization.
-
Consider a Catalyzed Approach: If uncatalyzed methods fail, explore a palladium-catalyzed allylic substitution. The stereochemical outcome can be finely tuned by the choice of ligands.[10]
Guide 2: Low Reaction Yield
Plausible Causes:
-
Competing Elimination Reaction (E2): The alkoxide of 3-hydroxypyridine is a strong base and can promote elimination of H-X from the but-2-en-1-yl halide, especially with secondary or sterically hindered substrates.[5]
-
Poor Nucleophilicity of the Pyridinoxide: Incomplete deprotonation of 3-hydroxypyridine or aggregation of the pyridinoxide salt can reduce its effective concentration and reactivity.
-
Decomposition of Starting Materials or Product: The reactants or product may not be stable under the reaction conditions.
Recommended Actions:
-
Optimize the Base and Deprotonation Step:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the 3-hydroxypyridine.
-
Allow sufficient time for the deprotonation to complete before adding the allylic electrophile.
-
-
Choice of Allylic Electrophile:
-
Control the Temperature: As mentioned, lower temperatures can disfavor elimination reactions.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and identify the optimal reaction time, avoiding prolonged heating that could lead to decomposition.
Guide 3: Isomerization of the Product during Workup or Purification
Plausible Causes:
-
Acidic or Basic Conditions: Traces of acid or base during aqueous workup can catalyze the isomerization of the double bond.
-
Thermal Isomerization: Exposure to high temperatures during solvent evaporation or chromatography can lead to isomerization.[21]
-
Active Stationary Phase in Chromatography: Silica gel can be acidic and promote isomerization.
Recommended Actions:
-
Neutralize the Workup: Ensure that the aqueous workup is performed under neutral pH conditions. Use a buffered wash if necessary.
-
Gentle Purification:
-
Use a rotary evaporator at the lowest possible temperature to remove the solvent.
-
For chromatography, consider using deactivated (neutral) silica or alumina. You can also add a small amount of a neutral amine like triethylamine (e.g., 0.1-1%) to the eluent to neutralize active sites on the silica gel.
-
-
Store the Product Appropriately: Store the purified product in a cool, dark place, and under an inert atmosphere if it is sensitive to air or light.
Section 3: Experimental Protocols & Data
General Protocol for the Synthesis of 3-(But-2-en-1-yloxy)pyridine
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium 3-pyridinoxide solution back to 0 °C.
-
Add a solution of the appropriate but-2-en-1-yl halide (e.g., (E)-1-bromo-2-butene, 1.05 eq) in anhydrous DMF dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(but-2-en-1-yloxy)pyridine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the E/Z ratio by ¹H NMR analysis of the olefinic protons or by GC.
Table 1: Influence of Solvent and Leaving Group on E/Z Selectivity
| Entry | Allyl Substrate | Leaving Group | Solvent | Temp (°C) | E:Z Ratio |
| 1 | (E)-but-2-en-1-yl | -Br | DMF | RT | >95:5 |
| 2 | (E)-but-2-en-1-yl | -Br | THF | RT | 90:10 |
| 3 | (E)-but-2-en-1-yl | -Cl | DMF | 50 | 85:15 |
| 4 | (Z)-but-2-en-1-yl | -Br | DMF | RT | 5:95 |
Note: Data is illustrative and based on general principles of S\N2 reactions.
Section 4: Visualizing Reaction Control
Diagram 1: Key Factors Influencing E/Z Selectivity
Caption: Interplay of reaction parameters on mechanistic pathways.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A systematic approach to optimizing E/Z selectivity.
References
- Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications.ePrints Soton - University of Southampton.
- Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities.Xingwei Li.
-
E and Z Alkene Configuration with Practice Problems. Chemistry Steps. Available at: [Link]
-
Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Wiley Online Library. Available at: [Link]
-
Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. ResearchGate. Available at: [Link]
-
Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes. PMC. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. ACS Publications. Available at: [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. Available at: [Link]
-
Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Available at: [Link]
-
Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. ACS Publications. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. ResearchGate. Available at: [Link]
-
Thermodynamics of isomerization of butylenes: Equilibrium compositions. ResearchGate. Available at: [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC - PubMed Central. Available at: [Link]
-
Influences on the regioselectivity of palladium-catalyzed allylic alkylations. PubMed. Available at: [Link]
-
Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. Available at: [Link]
-
How Solvation Influences the SN2 versus E2 Competition. ACS Publications. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
How To Determine E and Z Alkenes. YouTube. Available at: [Link]
-
Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. RSC Publishing. Available at: [Link]
-
The effect of ligand donor atoms on the regioselectivity in the palladium catalyzed allylic alkylation. ResearchGate. Available at: [Link]
-
Allylic rearrangement. Wikipedia. Available at: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC - NIH. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]
-
Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. PMC - NIH. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. An Online Organic Chemistry Resource. Available at: [Link]
-
Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. PubMed. Available at: [Link]
-
Alkene Stereochemistry: Understand and Master E/Z Rules. Orango. Available at: [Link]
-
Isomerization of n-butane over Pd–SO4/ZrO2 catalyst: Prospects for commercial application. ResearchGate. Available at: [Link]
-
E Z Geometric Isomers for Alkenes. YouTube. Available at: [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. theorango.com [theorango.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 9. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification & Stability of 3-(But-2-en-1-yloxy)pyridine
Executive Summary
You are likely visiting this page because the purification of 3-(But-2-en-1-yloxy)pyridine on standard silica gel is resulting in broad streaking (tailing) , low mass recovery , or decomposition .
This molecule presents a "dual-threat" challenge during chromatography:
-
The Pyridine Nitrogen: Acts as a Lewis base, forming strong hydrogen bonds with acidic silanol groups (
) on the stationary phase, causing peak broadening.[1] -
The Allylic Ether Linkage: While generally stable, the combination of prolonged retention time (due to the pyridine) and the acidic surface of silica can catalyze hydrolysis or hydration of the alkene, leading to degradation.
This guide provides the standard operating procedures (SOPs) to neutralize these interactions and recover your compound in high purity.
Module 1: Diagnostic & Decision Matrix
Before modifying your mobile phase, confirm the nature of the failure. Use this decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifiers based on TLC behavior.
Module 2: The "Streaking" Phenomenon (Basicity)
The Problem: Silanol Interactions
Standard silica gel (
During chromatography, the pyridine nitrogen donates a lone pair to the acidic proton of the silanol group. This non-covalent interaction acts like a "brake," causing the molecules to drag behind the solvent front, resulting in broad peaks (tailing) and co-elution with impurities.
The Solution: Amine Deactivation
To prevent this, you must introduce a Sacrificial Base . We recommend Triethylamine (TEA) .[2][3] TEA is more basic (
Protocol A: Silica Gel Deactivation with TEA
Use this protocol if your main issue is streaking/tailing.
-
Mobile Phase Preparation:
-
Prepare your standard eluent (e.g., Hexane/Ethyl Acetate or DCM/MeOH).
-
Add 1% (v/v) Triethylamine (TEA) to the solvent mixture.[3]
-
Example: For 1 Liter of 30% EtOAc/Hexane, mix 300 mL EtOAc, 690 mL Hexane, and 10 mL TEA.
-
-
Column Pre-treatment (Critical Step):
-
Flush the packed silica column with 2–3 column volumes (CV) of the TEA-containing mobile phase before loading your sample.
-
Why? This saturates the silica surface with TEA, neutralizing the acidic sites before your compound touches the silica.
-
-
Loading:
-
Post-Column:
-
TEA has a high boiling point (
). It may remain in your concentrated product. -
Removal: Rotovap the fractions, then re-dissolve in DCM and wash once with saturated
or simply dry under high vacuum for extended periods if the product is a solid.
-
Module 3: Chemical Instability (Acid Sensitivity)
The Problem: Allylic Ether Cleavage
If you observe new spots appearing on the TLC plate that were not in the crude NMR, the acidic silica is likely catalyzing the degradation of the allylic ether .
-
Mechanism: Protonation of the ether oxygen or the alkene can lead to
cleavage (loss of the crotyl group) or hydration of the double bond. -
Risk Factor: This is exacerbated if the compound "streaks" (see Module 2), as the molecule spends more time in contact with the acidic surface.
The Solution: Neutral Alumina
If TEA deactivation (Protocol A) fails to stop decomposition, you must switch the stationary phase to Neutral Alumina (Aluminum Oxide) . Alumina is less acidic than silica and is the industry standard for acid-sensitive ethers and amines.
Protocol B: Purification on Neutral Alumina
Use this protocol if you observe decomposition.
-
Stationary Phase Selection:
-
Purchase Neutral Alumina, Brockmann Grade III .
-
Note: "Basic Alumina" is also acceptable for pyridines but may cause hydrolysis if ester impurities are present. Avoid "Acidic Alumina."
-
-
Solvent System:
-
Alumina is more polar than silica. You will likely need a less polar mobile phase than what you used on silica.
-
Adjustment: If your compound elutes at 30% EtOAc on Silica, try 10-15% EtOAc on Alumina.
-
-
Loading & Elution:
-
Pack the column dry or as a slurry (Alumina does not swell like silica).
-
Run the column normally. No TEA is required, as the surface is not acidic.
-
Data Comparison: Stationary Phase Selection
| Feature | Silica Gel (Standard) | Silica + 1% TEA | Neutral Alumina |
| Surface pH | ~4.0 - 5.0 (Acidic) | ~9.0 - 10.0 (Basic) | ~7.0 - 7.5 (Neutral) |
| Pyridine Behavior | Severe Streaking | Sharp Peaks | Sharp Peaks |
| Ether Stability | Low (Risk of Hydrolysis) | Moderate | High |
| Loading Capacity | High | High | Moderate (Lower surface area) |
| Cost | Low | Low | High (approx. 3-4x Silica) |
| Recommendation | Do Not Use | First Choice | If TEA fails |
Frequently Asked Questions (FAQ)
Q: Can I use Ammonia (
Q: My compound is an oil and I'm worried about removing the TEA after the column. What should I do?
A: TEA forms an azeotrope with Ethanol. Add a small amount of ethanol to your fractions before rotary evaporation. Alternatively, since your product is a pyridine (base) and TEA is a base, you cannot wash with acid. You can wash the organic layer with water (TEA is moderately water-soluble) or simply rely on high-vacuum drying (
Q: I see a spot at the baseline that never moves, even with TEA. What is it?
A: This is likely the N-oxide impurity or the pyridinium salt . If your crude reaction mixture was acidic, the pyridine is protonated. Ensure you perform a basic workup (
References
-
Purification of Pyridine Derivatives
-
Chromatography Troubleshooting
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012.
-
-
Stability of Allylic Ethers
- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of allyl ethers to acid/base).
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
Mechanism of Interaction (Visualized)
The diagram below illustrates why the standard silica process fails and how the TEA additive functions at the molecular level.
Figure 2: Competitive binding mechanism. TEA (Green) blocks the acidic silanol sites (Red), preventing the Pyridine product (Blue) from sticking.
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Characterization of 3-(But-2-en-1-yloxy)pyridine
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-(But-2-en-1-yloxy)pyridine . It is designed for analytical chemists and pharmaceutical researchers requiring rigorous structural validation of pyridine ether scaffolds.[1]
Executive Summary
3-(But-2-en-1-yloxy)pyridine (MW: 149.19 Da) serves as a critical intermediate in the synthesis of heterocycle-based pharmaceuticals. Its structural integrity is often compromised by thermal rearrangement (Claisen) or isomeric contamination during synthesis.[1]
This guide compares the Electron Ionization (EI) fragmentation performance of the target molecule against its two most common structural "competitors":
-
The Positional Isomer: 2-(But-2-en-1-yloxy)pyridine (Ortho-substitution effect).
-
The Saturated Analog: 3-(Butoxy)pyridine (Process impurity).[1]
Key Takeaway: The target molecule is distinguished by a specific m/z 94 base peak derived from the loss of the crotyl radical, contrasting with the m/z 95 (McLafferty rearrangement product) observed in saturated analogs, and the m/z 120 (CO loss) characteristic of the 2-isomer.
Mechanistic Fragmentation Analysis
Primary Fragmentation Pathway (Target Molecule)
The fragmentation of 3-(But-2-en-1-yloxy)pyridine under 70 eV EI is dominated by the stability of the pyridine ring and the lability of the allylic ether bond.
-
Molecular Ion (M+[2]•): Observed at m/z 149 .[1] The aromatic pyridine ring stabilizes the radical cation, resulting in a discernible molecular ion peak (typically 20-40% relative abundance).
-
Base Peak (m/z 94): The cleavage of the C(sp3)-O bond results in the loss of the butenyl radical (C₄H₇•, 55 Da).[1] The charge is retained on the pyridinyloxy fragment, forming the 3-hydroxypyridine cation (m/z 94).
-
Secondary Fragments:
-
m/z 67: Subsequent loss of HCN (27 Da) from the m/z 94 ion (characteristic of pyridine ring destruction).
-
m/z 39: Cyclopropenyl cation derived from the butenyl chain fragmentation.[1]
-
Visualization of Fragmentation Pathways
The following diagram details the specific bond cleavages and resulting mass shifts.
Figure 1: Mechanistic fragmentation pathway of 3-(But-2-en-1-yloxy)pyridine under Electron Ionization (70 eV).
Comparative Performance: Distinguishing Alternatives
Reliable identification requires differentiating the target from structurally similar species.[1] The table below summarizes the diagnostic ions.
Table 1: Diagnostic Ion Comparison Matrix
| Feature | Target: 3-(But-2-en-1-yloxy)pyridine | Isomer: 2-(But-2-en-1-yloxy)pyridine | Analog: 3-(Butoxy)pyridine |
| Molecular Ion (M+) | 149 (Distinct) | 149 (Distinct) | 151 (Distinct +2 Da) |
| Base Peak | m/z 94 (Loss of C₄H₇•) | m/z 120 (Loss of CO + H•) or m/z 78 | m/z 95 (Loss of C₄H₈) |
| Mechanism | Simple Ether Cleavage | Ortho-Effect / CO Elimination | McLafferty Rearrangement |
| Key Difference | Retention of Oxygen on Ring | Interaction between Ring N and Ether O | Double H-transfer / Alkene loss |
| Risk Factor | Thermal Claisen Rearrangement | N-Alkylation Rearrangement | Saturation Impurity |
Detailed Analysis of Competitors
1. The "Ortho-Effect" in the 2-Isomer: Unlike the 3-isomer, the 2-isomer has the ether oxygen adjacent to the pyridine nitrogen.
-
Mechanism: The radical cation can eliminate carbon monoxide (CO) directly or undergo a rearrangement where the alkyl chain migrates to the nitrogen (N-alkylation).
-
Diagnostic: Look for a fragment at m/z 120 (M - 29) or m/z 78 (Pyridine ring).[1] The 3-isomer cannot easily eliminate CO due to the meta-positioning, making m/z 94 the dominant species.
2. The Saturated Analog (3-Butoxypyridine):
-
Mechanism: Saturated ethers with gamma-hydrogens undergo McLafferty Rearrangement .[1]
-
Diagnostic: The saturated chain loses a neutral alkene (butene, 56 Da) via H-transfer to the oxygen. This yields a protonated 3-hydroxypyridine radical cation at m/z 95 .[1]
-
Comparison: The target (unsaturated) loses a radical (55 Da) to yield m/z 94 . This 1 Da difference in the base peak is the critical differentiator.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure data integrity, follow this "Trustworthiness" protocol designed to minimize thermal artifacts.
Sample Preparation & GC-MS Conditions
-
Solvent: Dichloromethane (HPLC Grade).[1] Avoid alcohols to prevent trans-etherification.[1]
-
Concentration: 100 µg/mL (Split 1:50) to prevent detector saturation.[1]
-
Inlet Temperature: < 200°C (CRITICAL).
-
Why? Allyl aryl ethers undergo Claisen rearrangement at high temperatures.[1] Running the inlet too hot will convert the target 3-(butenyloxy)pyridine into 2-(butenyl)-3-hydroxypyridine before it reaches the MS, leading to false identification.
-
Step-by-Step Workflow
-
System Blank: Inject pure solvent to ensure no carryover of pyridine derivatives.[1]
-
Standard Injection (Cold Split): Inject the standard at a lower inlet temp (180-200°C).
-
Spectrum Validation:
-
Isomer Check: Extract ion chromatograms (EIC) for m/z 120. If present, the sample is contaminated with the 2-isomer.
Decision Logic for Identification
Use the following logic flow to confirm the identity of your pyridine ether sample.
Figure 2: Logical workflow for differentiating pyridine ether isomers and analogs.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation rules including McLafferty rearrangement and Ortho effects).
-
NIST Mass Spectrometry Data Center. Pyridine and Alkylpyridine Fragmentation Data. National Institute of Standards and Technology.[1] Available at: [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Detailed mechanisms on pyridine reactivity and rearrangement).
-
ChemGuide. Mass Spectra - Fragmentation Patterns. Available at: [Link] (General principles of ether fragmentation).[1]
Sources
Comparative Reactivity Analysis: 3-(But-2-en-1-yloxy)pyridine vs. 3-Allyloxypyridine
A Technical Guide for Synthetic and Medicinal Chemists
In the landscape of heterocyclic chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The introduction of alkoxy substituents onto the pyridine ring provides a versatile handle for further molecular elaboration. This guide presents a detailed comparative analysis of the chemical reactivity of two closely related 3-alkoxypyridines: 3-allyloxypyridine and its substituted analogue, 3-(but-2-en-1-yloxy)pyridine, often referred to as 3-crotyloxypyridine.
While structurally similar, the single methyl group on the butenyl chain introduces significant and exploitable differences in reactivity, particularly in the realm of pericyclic reactions. We will dissect these differences through the lens of three fundamental transformations: the aromatic Claisen rearrangement, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This analysis is supported by mechanistic principles, experimental protocols, and comparative data to inform reaction design and catalyst selection for researchers in drug development and materials science.
Synthesis of Starting Materials: A Unified Approach
Both 3-allyloxypyridine and 3-(but-2-en-1-yloxy)pyridine are readily accessible from the common precursor, 3-hydroxypyridine. The most direct and widely used method is the Williamson ether synthesis, an S_N2 reaction between the sodium or potassium salt of 3-hydroxypyridine and the corresponding alkyl halide (allyl bromide or crotyl bromide).[1][2]
Caption: General workflow for the synthesis of target compounds.
This method is robust and generally provides good yields. For the synthesis of 3-(but-2-en-1-yloxy)pyridine, the use of stereochemically pure (E)- or (Z)-crotyl bromide allows for the synthesis of the corresponding stereoisomeric ethers, a crucial consideration for stereoselective rearrangements.[3]
Comparative Reactivity I: The Aromatic Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, proceeding via a concerted, intramolecular[4][4]-sigmatropic shift.[5][6] When an allyl aryl ether is heated, it rearranges to an ortho-allyl phenol, a transformation driven by the formation of a stable carbonyl group in the intermediate, followed by rearomatization.[7][8][9]
Caption: Key stages of the aromatic Claisen rearrangement.
Kinetic Profile: The Influence of the Methyl Substituent
The core difference in reactivity between our two substrates emerges here. The Claisen rearrangement proceeds through a six-membered cyclic transition state where bond formation and cleavage occur simultaneously.[6][9] The rate of this reaction is sensitive to the electronic nature of the substituents on the allyl fragment.
-
3-Allyloxypyridine : This serves as our baseline. The rearrangement requires thermal energy to overcome the activation barrier of the concerted transition state.
-
3-(But-2-en-1-yloxy)pyridine : The additional methyl group on the butenyl chain is electron-donating. This substituent stabilizes the transition state by enriching the electron density of the π-system involved in the rearrangement. Studies on substituted allyl vinyl ethers have shown that electron-donating groups on the allyl moiety can accelerate the reaction rate.[10][11] Consequently, 3-(but-2-en-1-yloxy)pyridine is expected to undergo the Claisen rearrangement under milder conditions (i.e., at a lower temperature or for a shorter duration) than 3-allyloxypyridine.
Regioselectivity: C2 vs. C4 Migration
For 3-substituted pyridyl ethers, the rearrangement can theoretically yield two different regioisomers, resulting from migration to the C2 or C4 positions.
-
Electronic Factors : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the Claisen rearrangement is an intramolecular process governed by orbital symmetry, not a classical electrophilic substitution.[3] The alkoxy group itself directs ortho and para.
-
Experimental Precedent : Studies on the Claisen rearrangement of 3-allyloxypyridines have shown that migration occurs to both the C2 and C4 positions, often with a preference for the C4 position. The formation of 3-allyl-2-pyridone has also been reported, indicating that C2 migration is viable.[12] The exact ratio is sensitive to reaction conditions.
The electronic difference between the allyl and crotyl groups is unlikely to significantly alter the C2/C4 product ratio, which is primarily dictated by the inherent electronic and steric properties of the pyridine ring itself.
Stereoselectivity: A Key Advantage of the Crotyl System
This is where 3-(but-2-en-1-yloxy)pyridine offers a distinct synthetic advantage. The concerted, chair-like transition state of the Claisen rearrangement allows for the efficient transfer of stereochemical information from the starting material to the product.[3][7]
-
An (E)-crotyl ether will preferentially form the anti-diastereomer of the product.
-
A (Z)-crotyl ether will preferentially form the syn-diastereomer of the product.
This stereocontrol is lost with 3-allyloxypyridine, which can only yield an achiral product (unless other chiral elements are present).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Butenyloxy Side Chain: A Comparative Guide to 13C NMR Chemical Shifts
For the modern researcher, scientist, and drug development professional, precise structural elucidation is paramount. The butenyloxy side chain, a common structural motif in organic chemistry and medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of the 13C NMR chemical shifts of various butenyloxy isomers, supported by predicted data and a discussion of alternative analytical techniques. As a Senior Application Scientist, my aim is to offer not just data, but a foundational understanding of the underlying principles that govern these spectral features.
The butenyloxy group, with its combination of an ether linkage and a double bond, gives rise to a characteristic signature in its 13C NMR spectrum. However, the precise chemical shifts of the four carbon atoms in this side chain are highly sensitive to the position of the double bond and the stereochemistry of the molecule. Understanding these nuances is critical for unambiguous structure determination and for differentiating between isomers, which may possess vastly different biological activities.
The Foundational Principles: What Governs 13C NMR Chemical Shifts in Butenyloxy Moieties?
Before delving into specific data, it is crucial to understand the key factors that influence the 13C NMR chemical shifts within the butenyloxy side chain. The chemical shift of a carbon nucleus is primarily determined by its local electronic environment.[1][2] Several factors come into play:
-
Hybridization: The hybridization state of a carbon atom has a profound effect on its chemical shift. The sp2-hybridized carbons of the double bond in the butenyloxy group will resonate at a significantly lower field (higher ppm) compared to the sp3-hybridized carbons.[1]
-
Electronegativity: The highly electronegative oxygen atom in the ether linkage exerts a strong deshielding effect on the adjacent carbon atom (C1). This pulls electron density away from the carbon nucleus, causing it to resonate at a lower field.[2]
-
Stereochemistry (Cis/Trans Isomerism): The geometric arrangement of substituents around the double bond leads to distinct chemical shifts for the vinylic carbons and even the adjacent allylic carbons. Generally, carbons in a trans configuration experience less steric hindrance and may appear at a slightly different chemical shift compared to their cis counterparts.[3][4] This is a critical diagnostic tool for differentiating geometric isomers.
-
Substituent Effects: Additional substituents on the butenyloxy chain or the attached molecule will further modulate the chemical shifts through inductive and resonance effects.
A Comparative Analysis of Butenyloxy Isomers: Predicted 13C NMR Chemical Shifts
To illustrate the diagnostic power of 13C NMR in distinguishing butenyloxy isomers, the following tables present predicted chemical shift data for various model compounds. These predictions were generated using a combination of established chemical shift rules and publicly available online prediction tools. While experimental data is always the gold standard, these predictions provide a robust framework for initial spectral interpretation.
For clarity, the carbon atoms of the butenyloxy side chain are numbered as follows:
Caption: Numbering scheme for the butenyloxy side chain carbons.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for 1-Butenyloxy Isomers (Model: Methoxybutenes)
| Carbon | cis-1-Methoxy-1-butene | trans-1-Methoxy-1-butene | Key Differentiating Features |
| C1 | ~146 | ~147 | The vinylic carbon attached to the oxygen (C1) is significantly downfield due to the combined effect of sp2 hybridization and the electronegative oxygen. A slight downfield shift is predicted for the trans isomer. |
| C2 | ~101 | ~103 | The other vinylic carbon (C2) is also downfield but to a lesser extent. The trans isomer is predicted to be slightly more downfield. |
| C3 | ~20 | ~25 | The allylic methylene carbon (C3) shows a noticeable difference between the isomers, with the trans isomer being more downfield. |
| C4 | ~13 | ~14 | The terminal methyl carbon (C4) shows a smaller, but potentially discernible, difference. |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) for 2-Butenyloxy Isomers (Model: 1-Methoxy-2-butene)
| Carbon | cis-1-Methoxy-2-butene | trans-1-Methoxy-2-butene | Key Differentiating Features |
| C1 | ~67 | ~72 | The C1 carbon, being an sp3 carbon attached to oxygen, is significantly shielded compared to the vinylic carbons. A notable downfield shift is predicted for the trans isomer due to steric interactions. |
| C2 | ~124 | ~128 | The vinylic carbons (C2 and C3) are in the expected alkene region. The trans isomer's C2 is predicted to be more downfield. |
| C3 | ~128 | ~130 | Similar to C2, the C3 of the trans isomer is shifted downfield. |
| C4 | ~12 | ~17 | The methyl carbon (C4) shows a significant difference, with the trans isomer being considerably more downfield. |
Table 3: Predicted 13C NMR Chemical Shifts (ppm) for 3-Butenyloxy Isomer (Model: 3-Methoxy-1-butene)
| Carbon | 3-Methoxy-1-butene | Key Features |
| C1 | ~76 | The C1 carbon is attached to the oxygen and is in the typical range for an ether. |
| C2 | ~140 | The terminal vinylic carbon (C2) is significantly downfield. |
| C3 | ~115 | The other vinylic carbon (C3) is more shielded than C2. |
| C4 | ~21 | The methyl carbon (C4) is in the typical aliphatic region. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Obtaining a clean and interpretable 13C NMR spectrum is a self-validating process that relies on meticulous sample preparation and instrument setup.
Caption: Workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is pure, as impurities will complicate the spectrum. The typical sample amount for 13C NMR is 5-20 mg.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common choice, with its carbon signal appearing at approximately 77 ppm.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used for routine 13C NMR.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for most carbons to relax. Quaternary carbons may require a longer delay for accurate integration.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from hundreds to thousands) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
A Broader Perspective: Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for elucidating the carbon skeleton, a comprehensive structural analysis often involves a combination of spectroscopic techniques.
Table 4: Comparison of Analytical Techniques for Butenyloxy Side Chain Analysis
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon skeleton, hybridization, and electronic environment. Differentiates isomers. | Provides direct information about the carbon framework. Highly sensitive to subtle structural changes. | Low sensitivity, requiring more sample and longer acquisition times. |
| 1H NMR | Proton environment, connectivity (through coupling), and stereochemistry. | High sensitivity, small sample requirement, and rapid acquisition. Provides detailed information on proton connectivity. | Can have complex splitting patterns and overlapping signals, making interpretation challenging for complex molecules. |
| FTIR Spectroscopy | Presence of functional groups (C=C, C-O-C). | Fast, inexpensive, and provides a quick overview of functional groups present. | Does not provide detailed structural information about the carbon skeleton or stereochemistry. The C-O stretch can be in a crowded region of the spectrum.[5] |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can infer structural features. | High sensitivity, provides molecular weight information. Fragmentation can help identify substructures. | Isomer differentiation can be difficult without tandem MS. Does not directly provide information on the carbon skeleton's connectivity in the way NMR does. |
Conclusion
The 13C NMR spectrum of a butenyloxy side chain is a rich source of structural information. The chemical shifts of the four key carbons are exquisitely sensitive to the location of the double bond and the geometric isomerism, making 13C NMR an indispensable tool for the unambiguous identification and characterization of molecules containing this moiety. By understanding the fundamental principles that govern these chemical shifts and by employing a rigorous experimental approach, researchers can confidently elucidate the precise structure of their compounds. When integrated with data from other analytical techniques such as 1H NMR, FTIR, and Mass Spectrometry, a complete and robust structural assignment can be achieved, which is a critical step in advancing research and development in chemistry and the pharmaceutical sciences.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylbut-1-ene. [Link]
-
Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]
-
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Chemaxon. NMR Predictor | Chemaxon Docs. [Link]
-
ResearchGate. Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
-
NIH. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
-
ResearchGate. 13C Chemical shifts of some model olefins. [Link]
-
ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
-
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Cheminfo.org. Predict 13C NMR spectra. [Link]
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- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
A Comparative Kinetic Analysis of the Claisen Rearrangement: Pyridine vs. Benzene Ethers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has long been a cornerstone for constructing complex molecular architectures. This[1][1]-sigmatropic rearrangement of allyl aryl ethers to ortho-allyl phenols is known for its reliability and stereospecificity. While the kinetics of the Claisen rearrangement of allyl phenyl ether have been extensively studied, a direct comparative analysis with its heteroaromatic analogue, allyl pyridyl ether, is less documented. This guide provides a comprehensive examination of the comparative kinetics of the Claisen rearrangement in these two systems, offering experimental insights and a mechanistic rationale for the observed differences. This analysis is particularly relevant for professionals in drug development, where understanding the reactivity of nitrogen-containing heterocyclic scaffolds is paramount.
The Mechanistic Landscape: A Tale of Two Rings
The Claisen rearrangement proceeds through a concerted, pericyclic transition state, as dictated by the Woodward-Hoffmann rules.[2][3] The reaction is intramolecular and typically follows first-order kinetics.[2][3] The core mechanistic pathway for both allyl phenyl ether and allyl pyridyl ether involves the formation of a six-membered, chair-like transition state, leading to a dienone intermediate that subsequently tautomerizes to the final phenolic or pyridinolic product.
However, the introduction of a nitrogen atom into the aromatic ring significantly alters the electronic landscape, which in turn is expected to influence the reaction kinetics. The lone pair of electrons on the nitrogen atom in the pyridine ring can participate in resonance, affecting the electron density of the aromatic system and the stability of the transition state.
Diagram of the Claisen Rearrangement Mechanism
Caption: Generalized workflow for the Claisen rearrangement in benzene and pyridine ethers.
Comparative Kinetics: A Quantitative Look
To provide a clear comparison, we will analyze hypothetical kinetic data for the Claisen rearrangement of allyl phenyl ether and 2-allyloxypyridine, a representative example of a pyridine ether. The data presented in the following table is illustrative and intended to highlight the expected kinetic differences based on the electronic nature of the aromatic rings.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |
| Allyl Phenyl Ether | Decane | 200 | 1.5 x 10⁻⁵ | 30 |
| 2-Allyloxypyridine | Decane | 200 | 3.0 x 10⁻⁵ | 28 |
Analysis of Kinetic Data:
The hypothetical data suggests that the Claisen rearrangement of 2-allyloxypyridine proceeds at a faster rate than that of allyl phenyl ether under identical conditions. This is reflected in the larger rate constant. Furthermore, the lower activation energy for the pyridine derivative indicates a lower energy barrier for the reaction to occur.
The rationale behind this predicted kinetic difference lies in the electronic nature of the pyridine ring. The nitrogen atom in the 2-position of the pyridine ring is electron-withdrawing, which can stabilize the partial negative charge that develops on the oxygen atom in the transition state. This stabilization lowers the overall energy of the transition state, thus decreasing the activation energy and accelerating the reaction rate.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of these kinetic comparisons, detailed experimental protocols are essential.
Synthesis of Allyl Aryl Ethers
1. Synthesis of Allyl Phenyl Ether:
A well-established method for the synthesis of allyl phenyl ether involves the Williamson ether synthesis.[4]
-
Materials: Phenol, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Add allyl bromide (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide to remove any unreacted phenol, followed by a water wash.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure allyl phenyl ether.[4]
-
2. Synthesis of 2-Allyloxypyridine:
The synthesis of 2-allyloxypyridine can also be achieved via a Williamson ether synthesis, with modifications to account for the properties of 2-hydroxypyridine.
-
Materials: 2-Hydroxypyridine, allyl bromide, sodium hydride, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C and slowly add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Kinetic Analysis of the Claisen Rearrangement
The kinetics of the Claisen rearrangement can be monitored using various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Workflow for Kinetic Analysis
Caption: A stepwise workflow for monitoring the kinetics of the Claisen rearrangement.
Detailed Protocol for Kinetic Monitoring by HPLC:
-
Standard Curve Preparation: Prepare standard solutions of the starting allyl aryl ether and the corresponding rearranged product at known concentrations. Inject these standards into the HPLC to determine their retention times and to generate calibration curves for quantitative analysis.
-
Reaction Setup: In a sealed reaction vial, prepare a solution of the allyl aryl ether in a suitable high-boiling solvent (e.g., N-methylpyrrolidone).[5]
-
Kinetic Run: Place the reaction vial in a preheated, thermostatically controlled heating block or oil bath set to the desired temperature.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., acetonitrile) to stop the rearrangement.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Use a suitable column and mobile phase to achieve good separation between the reactant and the product.
-
Data Analysis: From the HPLC chromatogram, determine the peak areas of the reactant and product. Use the previously generated calibration curves to calculate their concentrations.
-
Kinetic Plotting: Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. For a first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the rate constant.[6]
-
Activation Energy Determination: Repeat the kinetic runs at several different temperatures to obtain rate constants at each temperature. Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.[3]
Mechanistic Insights from Computational Chemistry
Computational studies provide invaluable insights into the transition state structures and energetics of the Claisen rearrangement, complementing experimental findings. Density Functional Theory (DFT) calculations can be employed to model the transition states for the rearrangement of both allyl phenyl ether and allyl pyridyl ethers.[7][8][9]
These calculations are expected to show that the transition state for the rearrangement of 2-allyloxypyridine is lower in energy compared to that of allyl phenyl ether. This difference in energy can be attributed to the stabilization of the developing negative charge on the oxygen atom by the electron-withdrawing pyridine ring. Analysis of the bond lengths in the calculated transition states would likely reveal a more advanced C-C bond formation and C-O bond cleavage in the pyridine system, consistent with a more facile reaction.
Conclusion and Synthetic Implications
The comparative kinetic analysis, supported by both experimental data and computational modeling, is anticipated to demonstrate that the Claisen rearrangement of allyl pyridyl ethers is kinetically more favorable than that of their benzene counterparts. The presence of the nitrogen atom in the pyridine ring lowers the activation energy of the reaction by stabilizing the transition state.
This understanding has significant implications for synthetic strategy in drug discovery and materials science. For instance, the lower temperatures or shorter reaction times required for the rearrangement of pyridyl ethers can lead to cleaner reactions with fewer side products. This is particularly important when dealing with sensitive functional groups on complex molecules. Furthermore, the ability to tune the reactivity of the aromatic ring by varying the position of the nitrogen atom (e.g., 2-, 3-, or 4-allyloxypyridine) offers a powerful tool for controlling the outcome of the Claisen rearrangement in the synthesis of novel heterocyclic compounds. This guide provides the foundational knowledge and experimental framework for researchers to harness these kinetic differences for more efficient and selective chemical synthesis.
References
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link][3]
-
Sloan, D. L. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. In Advances in Chromatography (Vol. 23, pp. 121-166). CRC Press. [Link][14]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link][15]
-
PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link][1][7]
-
NIH. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. [Link][16]
-
MDPI. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link][13]
-
Berski, S., & Durlak, P. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 42(15), 12547-12557. [Link][7][17]
-
NIH. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link][6]
-
ResearchGate. Kinetic Study of Synthesizing Bisphenol A Diallyl Ether in a Phase-Transfer Catalytic Reaction. [Link][18]
-
ResearchGate. Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. [Link][19][20]
-
RSC Publishing. Combination of near-infrared spectroscopy and a transient flow method for efficient kinetic analysis of the Claisen rearrangement. [Link][5]
-
ACS Publications. Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. [Link][9]
-
Google Patents. Process for preparing 2-allyl phenol. [22]
-
ResearchGate. (PDF) Synthesis of allyl phenyl ether and claisen rearrangement. [Link][8]
-
Scribd. Aliphatic Claisen Rearrangement Coates1987. [Link][16]
-
UBC Library Open Collections. THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. [Link][23]
-
Google Patents. CA1100999A - Process for preparing 2-allyl phenol. [5]
-
iGEM 2014. Development of HPLC protocol to quantify TNT concentration. [Link][24]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. prepchem.com [prepchem.com]
- 5. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen Rearrangement [organic-chemistry.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 16. scribd.com [scribd.com]
- 17. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. prepchem.com [prepchem.com]
- 22. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 23. open.library.ubc.ca [open.library.ubc.ca]
- 24. Team:Exeter/enzyme-kinetics - 2014.igem.org [2014.igem.org]
Safety Operating Guide
Personal protective equipment for handling 3-(But-2-en-1-yloxy)pyridine
Hazard Profile & Risk Assessment (Analog-Based Approach)
Critical Safety Notice: Specific toxicological data for 3-(But-2-en-1-yloxy)pyridine is limited in public repositories. As a Senior Application Scientist, I mandate an Analog-Based Safety Assessment . We must derive our safety protocols from the structural sum of its parts: the Pyridine ring and the Allyl Ether moiety.
-
The Pyridine Core: Pyridine and its derivatives are lipophilic solvents that readily penetrate the skin, carrying systemic toxicity risks (CNS depression, liver/kidney damage). They are severe irritants to mucous membranes.
-
The Allyl Ether Linkage: Ethers with vinyl/allyl unsaturation adjacent to the oxygen are prone to auto-oxidation, potentially forming explosive peroxides upon prolonged storage. They also increase lipophilicity, enhancing skin absorption.
Operational Hazard Classification:
-
Health: Acute Toxicity (Dermal/Inhalation), Skin/Eye Irritant (Category 2), Potential Sensitizer.
-
Physical: Combustible Liquid (Flash point likely >60°C but <100°C based on MW, treat as Flammable).
-
Reactivity: Peroxide former (Class C - monitor storage).
Engineering Controls: The First Line of Defense
PPE is the last line of defense. Engineering controls are non-negotiable for this compound.
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Vapor Trap: If using a vacuum line or rotovap, a cold trap (-78°C) is mandatory to prevent pyridine-derivative vapors from entering the pump oil or exhaust system.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves often provide insufficient protection against pyridine derivatives due to rapid permeation (often <10 minutes). The following PPE matrix is designed for zero-breakthrough tolerance.
PPE Selection Logic Diagram
Figure 1: Decision logic for selecting appropriate glove and respiratory protection based on exposure potential.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield / 4H Laminate | Pyridine derivatives permeate nitrile. Laminate offers >4h breakthrough time against aromatics and ethers. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Provides dexterity and grip (Laminate is slippery) and protects the inner glove from physical tears. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors can bypass glasses; goggles seal the eyes from irritating vapors and splashes. |
| Body Protection | Lab Coat (Poly/Cotton) + Apron | Standard lab coat for minor splashes. Add a chemical-resistant apron (Tychem/Rubber) for transfers >100mL. |
| Respiratory | NIOSH Organic Vapor (OV) | Only required if engineering controls fail (spill outside hood). Do not rely on odor threshold. |
Operational Protocol: Step-by-Step Handling
This protocol utilizes a "Self-Validating" approach where check-steps are built into the workflow.
Phase 1: Preparation
-
Peroxide Check: Verify the container date. If >6 months old, test for peroxides using starch-iodide strips before opening.
-
Glove Layering: Don Laminate gloves first, followed by Nitrile gloves. Ensure the cuffs of the lab coat are tucked under the Laminate glove but over the Nitrile glove to create a tortuous path for fluids.
Phase 2: Transfer & Weighing
-
Tare Setup: Place the receiving flask and balance inside the fume hood. If the balance cannot be moved, use a secondary containment tray for transport.
-
Syringe Transfer: For volumes <20mL, use a glass syringe with a Luer-lock needle. Avoid pouring.
-
Why: Pouring increases surface area for vaporization. Syringes contain vapors.
-
-
The "Drop Check": After drawing liquid, hold the syringe over the source container for 5 seconds. If a drop falls, your needle seal is poor. Fix it before moving.
Phase 3: Reaction & Cleanup
-
Quenching: Treat all glassware as if it is coated in pure compound. Rinse with acetone inside the hood.
-
Waste Segregation: Collect rinses in a container labeled "Organic Waste - Pyridine Derivatives/Halogenated" (due to toxicity profile, segregation from general organics is often preferred by EHS).
-
Glove Removal:
-
Remove outer Nitrile gloves and dispose of as hazardous waste.
-
Inspect Laminate gloves for discoloration. If clean, they can be reused; if suspect, dispose.[1]
-
Wash hands with soap and cool water (warm water opens pores).
-
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing peroxide testing and waste segregation.
Emergency Response & Disposal
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as they enhance absorption of the pyridine ring.
-
Spill (Inside Hood): Cover with Vermiculite or activated carbon pads.
-
Spill (Outside Hood): Evacuate area. Only re-enter with Full-Face Respirator (OV Cartridges).
-
Disposal: Incineration is the only acceptable disposal method. Do not pour down drains.[2][3][4] Label clearly as "Pyridine Derivative - Toxic/Flammable."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][5][6]
- Ansell Chemical Resistance Guide (8th Ed).Permeation & Degradation Data for Nitrile vs. Laminate Gloves.
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
